MK-3697
Descripción general
Descripción
MK-3697 is a selective orexin 2 receptor antagonist . It’s an isonicotinamide small molecule that has been used in research and development .
Synthesis Analysis
The synthesis of MK-3697 involved additional SAR studies within the ‘triaryl’ amide 2-SORA series focused on improvements in compound stability in acidic media and time-dependent inhibition of CYP3A4 . These studies resulted in the discovery of 2,5-disubstituted isonicotinamide 2-SORAs .Molecular Structure Analysis
MK-3697 is an isonicotinamide small molecule . Its molecular weight is 447.51 . The chemical formula of MK-3697 is C23H21N5O3S .Physical And Chemical Properties Analysis
MK-3697 is an isonicotinamide small molecule . Its molecular weight is 447.51 . The chemical formula of MK-3697 is C23H21N5O3S . The elemental analysis of MK-3697 is C, 61.73; H, 4.73; N, 15.65; O, 10.73; S, 7.17 .Aplicaciones Científicas De Investigación
Treatment of Insomnia
MK-3697 is a selective orexin 2 receptor antagonist (2-SORA) that has demonstrated clinical utility for the treatment of insomnia . The majority of clinical efforts to date have focused on the development of dual orexin receptor antagonists (DORAs), small molecules that antagonize both the orexin 1 and orexin 2 receptors .
Sleep Efficacy Across Species
MK-3697 has shown excellent sleep efficacy across species . This suggests that the compound could be used in a variety of experimental models to study sleep patterns and disorders.
Improvement of Compound Stability
Research on MK-3697 has also contributed to the field of medicinal chemistry, particularly in improving compound stability in acidic media and time-dependent inhibition of CYP3A4 .
Role in Arousal and Sleep/Wake Cycles
The orexin system, which MK-3697 targets, plays a major role in arousal and sleep/wake cycles . Defects in the orexin system lead to narcolepsy with cataplexy in humans and dogs and can be experimentally reproduced in rodents .
Potential for Balanced Sleep Architecture
OX2R antagonists like MK-3697 may promote balanced sleep architecture in preclinical models . This could potentially make them more effective as sleep aids compared to DORAs, which primarily increase rapid eye movement (REM) sleep .
Lower Narcoleptic/Cataplectic Potential
Theoretically, OX2R antagonists should have a lower narcoleptic/cataplectic potential . This could make MK-3697 a safer option for treating sleep disorders.
Mecanismo De Acción
MK-3697, also known as M8238285OA or MK3697, is a potent and selective antagonist of the Orexin 2 receptor . This article will delve into the various aspects of its mechanism of action.
Target of Action
The primary target of MK-3697 is the Orexin 2 receptor (OX2R) . The Orexin system, consisting of Orexin peptides and their receptors (OX1R and OX2R), plays a crucial role in arousal and sleep/wake cycles .
Mode of Action
MK-3697 acts as a selective antagonist at the OX2R . By binding to this receptor, it inhibits the action of Orexin neuropeptides, which are known to promote arousal . This results in a promotion of sleep .
Biochemical Pathways
The Orexin system is a key player in the regulation of sleep and wakefulness . By antagonizing the OX2R, MK-3697 affects the Orexin signaling pathway, leading to an increase in both rapid eye movement (REM) and non-REM (NREM) sleep .
Result of Action
The molecular effect of MK-3697 is the antagonism of the OX2R, which leads to the promotion of sleep . On a cellular level, this results in an increase in both REM and NREM sleep . In preclinical studies, MK-3697 has demonstrated excellent sleep efficacy .
Safety and Hazards
Propiedades
IUPAC Name |
N-[(5,6-dimethoxypyridin-2-yl)methyl]-2-(5-methylpyridin-3-yl)-5-(1,3-thiazol-2-yl)pyridine-4-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N5O3S/c1-14-8-15(11-24-10-14)19-9-17(18(13-26-19)23-25-6-7-32-23)21(29)27-12-16-4-5-20(30-2)22(28-16)31-3/h4-11,13H,12H2,1-3H3,(H,27,29) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSOUDUXMPUHJEU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1)C2=NC=C(C(=C2)C(=O)NCC3=NC(=C(C=C3)OC)OC)C4=NC=CS4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N5O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(5,6-dimethoxypyridin-2-yl)methyl]-2-(5-methylpyridin-3-yl)-5-(1,3-thiazol-2-yl)pyridine-4-carboxamide | |
CAS RN |
1224846-01-8 | |
Record name | MK-3697 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1224846018 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | MK-3697 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M8238285OA | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Q & A
Q1: What is the mechanism of action of MK-3697 and its therapeutic relevance?
A1: MK-3697 acts as a selective antagonist of the orexin 2 receptor (OX2R). [] The orexin system, particularly the OX2R, plays a crucial role in regulating sleep-wake cycles. By selectively blocking OX2R, MK-3697 inhibits orexin signaling, promoting sleep. This selective targeting is particularly relevant for insomnia treatment as it aims to improve sleep without disrupting other physiological processes regulated by the orexin system.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.